molecular formula C10H14N2O4 B150655 3'-Deoxythymidine CAS No. 3416-05-5

3'-Deoxythymidine

Cat. No. B150655
CAS RN: 3416-05-5
M. Wt: 226.23 g/mol
InChI Key: XKKCQTLDIPIRQD-JGVFFNPUSA-N
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Description

3’-Deoxythymidine, also known as 2′,3′-Dideoxythymidine or DDT, is a heterocyclic building block . It is a DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It is used as a research tool for antiviral and anticancer studies .


Synthesis Analysis

3’-Deoxythymidine is a base analog of Thymidine and Uridine . It is involved in cellular proliferation through the recovery of the nucleotide thymidine in the DNA salvage pathway . It is also a substrate for E. coli thymidine kinase .


Molecular Structure Analysis

The empirical formula of 3’-Deoxythymidine is C10H14N2O4 . Its molecular weight is 226.23 . The SMILES string representation is CC1=CN([C@H]2CCC@@HO2)C(=O)NC1=O .


Chemical Reactions Analysis

3’-Deoxythymidine can be phosphorylated with one, two, or three phosphoric acid groups, creating dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for the di- and tri- phosphates, respectively) . It is also involved in the formation of nucleotides outside of the S phase, making it vital to the process whereby pools of dTTP are generated to replace damaged nucleotides for DNA repair .


Physical And Chemical Properties Analysis

3’-Deoxythymidine has a molecular weight of 226.23 . It exists in solid form as small white crystals or white crystalline powder . Its optical activity is [α]19/D +20.0°, c = 0.6 in H2O .

Scientific Research Applications

Mechanisms of Mutagenicity and Carcinogenicity

A study investigated the mechanisms of mutagenicity and carcinogenicity of 3'-Azido-3'-deoxythymidine (AZT), a thymidine analogue, in human lymphoblastoid cells. AZT was found to incorporate into DNA and increase mutant frequencies, suggesting its role in genotoxicity. The study also noted a significant correlation between AZT-DNA incorporation and AZT-induced mutant frequencies, indicating AZT's direct role in DNA damage (Meng et al., 2000).

Drug Binding and Interaction

Another research focused on AZT's interaction with human serum albumin (HSA), crucial for understanding its mechanism of action in drug distribution and drug-drug interactions. The study provided structural insights into a new drug binding subsite on HSA for AZT, highlighting its potential implications in multi-drug therapy (Zhu et al., 2008).

Synthesis Methods

Research on the synthesis of 2′,3′-didehydro-3′-deoxythymidine (d4T) presented a novel method for large-scale synthesis using inexpensive reagents, improving the yield for pharmaceutical applications (Paramashivappa et al., 2003).

Inhibition of Thymidine Phosphorylation

Studies have shown that AZT acts as a competitive inhibitor of thymidine phosphorylation in rat heart and liver mitochondria. This inhibition is proposed as a possible mechanism for AZT-related tissue toxicities observed in long-term use, providing insights into the drug's impact on mitochondrial function (Lynx & McKee, 2006).

Stereospecific Synthesis

A study achieved efficient stereospecific synthesis of 3'-deoxythymidine from D-xylose, outlining a key step in synthesizing this compound, crucial for further pharmaceutical applications (Ćetković et al., 2002).

Structural Studies of DNA Polymerase

Research on the structure of Escherichia coli DNA polymerase complexed with deoxythymidine monophosphate provided insights into the enzyme's binding mechanisms. This understanding is vital for studying the interaction of thymidine analogs like AZT with DNA polymerases (Ollis et al., 2020).

Future Directions

Thymidine kinase 1 (TK1), which is involved in the regeneration of thymidine, has potential as a diagnostic tool and as a prognostic factor in assessing cancer treatment and disease progression . TK1 is not only a potentially viable biomarker for cancer recurrence, treatment monitoring, and survival, but is potentially more advantageous than current biomarkers . Therefore, 3’-Deoxythymidine, as a substrate for TK1, may play a significant role in future cancer research and treatment strategies .

properties

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKCQTLDIPIRQD-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187760
Record name 2',3'-Dideoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Deoxythymidine

CAS RN

3416-05-5
Record name 2',3'-Dideoxythymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dideoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,000
Citations
M Wagner, U Seitz, A Buck, B Neumaier, S Schultheiß… - Cancer research, 2003 - AACR
Here we describe the evaluation of 3′-[ 18 F]fluoro-3′-deoxythymidine {[ 18 F]-FLT} as a tracer for positron emission tomography (PET) in a murine model of B-cell lymphoma and in …
Number of citations: 234 aacrjournals.org
N Dainiak, M Worthington, MA Riordan… - British journal of …, 1988 - Wiley Online Library
… 3’-Azido-3’-deoxythymidine ( A n ) is a synthetic thymidine analogue that appears to have … (198 7) 3’-Azido-3’-deoxythymidine causes red cell aplasia and hypoplasia in AIDS patients …
Number of citations: 138 onlinelibrary.wiley.com
RM Ruprecht, LG O'Brien, LD Rossoni… - Nature, 1986 - nature.com
… The triphosphate of 3'-azido-3'-deoxythymidine (AZT) 9–11 is incorporated into complementary DNA by retroviral reverse transcriptase, causing premature chain termination. Here we …
Number of citations: 267 www.nature.com
C Meier, E De Clercq, J Balzarini - European Journal of …, 1998 - Wiley Online Library
The application of our cycloSaligenyl‐ (cycloSal) pronucleotide concept to the approved anti‐HIV dideoxynucleoside 3′‐azido‐3′‐deoxythymidine AZT (1) is reported. This pro‐…
S Krishnaswamy, Q Hao, SX Duan, CJ Patten… - Drug Metabolism and …, 2003 - ASPET
UDP-glucuronosyltransferase 2B7 (UGT2B7) is involved in the glucuronidation of a wide array of clinically important drugs and endogenous compounds in humans. The aim of this …
Number of citations: 183 dmd.aspetjournals.org
BS Pio, CK Park, R Pietras, WA Hsueh… - Molecular Imaging and …, 2006 - Springer
… 3′-[F-18]Fluoro-3′-deoxythymidine (FLT) has been developed as a marker for cellular proliferation and, in principle, could be a more accurate predictor of the long-term effect of …
Number of citations: 281 link.springer.com
LW Frick, DJ Nelson, MHS Clair, PA Furman… - Biochemical and …, 1988 - Elsevier
The effects of 3′-azido-3′-deoxythymidine (AZT) on the deoxynucleotide pools of three human cell lines, HL-60, H-9, and K-562, were determined. The corresponding ED 50 s for …
Number of citations: 171 www.sciencedirect.com
RW Klecker Jr, JM Collins, R Yarchoan… - Clinical …, 1987 - Wiley Online Library
We investigated the clinical pharmacokinetics of azidothymidine (N 3 TdR) as part of a phase I/II trial in the treatment of acquired immunodeficiency syndrome and related diseases. …
Number of citations: 474 ascpt.onlinelibrary.wiley.com
JP Sommadossi, R Carlisle - Antimicrobial Agents and …, 1987 - Am Soc Microbiol
… 3'-Azido-3'-deoxythymidine (AZT),an inhibitor of the human … Phosphorylation of 3'-azido-3'-deoxythymidine and selective … 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that …
Number of citations: 252 journals.asm.org
A Dembri, MJ Montisci, JC Gantier, H Chacun… - Pharmaceutical …, 2001 - Springer
Purpose. The aim of the study was to evaluate the capacity of poly(isohexylcyanoacrylate) nanospheres to concentrate 3′-azido 3′-deoxythymidine (AZT) in the intestinal epithelium …
Number of citations: 92 link.springer.com

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